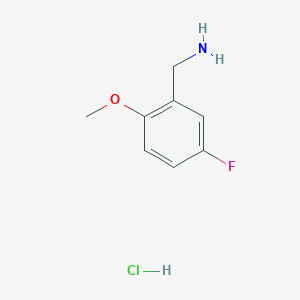

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride

Description

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride (CAS: 562080-99-3) is a fluorinated benzylamine derivative with the molecular formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol . Its structure features a methoxy group at the 2-position and a fluorine atom at the 5-position on the phenyl ring, attached to a methylamine hydrochloride moiety (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of serotonin receptor modulators and triazine derivatives .

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUYXTXTSSKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride may involve large-scale batch reactions using automated reactors. The process includes the preparation of intermediates, purification steps, and final conversion to the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

While the search results do not specifically focus on the applications of "(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride," they do provide information on related compounds and their uses in scientific research, particularly in the development of 5-HT2C agonists .

5-HT2C Agonists and Fluorination

- Fluorinated Cyclopropane Derivatives: Researchers have designed and synthesized fluorinated 5-HT2C agonists based on 2-phenylcyclopropylmethylamines . The introduction of fluorine atoms into bioactive molecules, including the phenyl ring of 2-PCPMAs, has proven to be a robust strategy for developing selective 5-HT2C agonists with improved drug-like properties .

- Role of Fluorine: Incorporating fluorine into the cyclopropane ring can change the compound's conformation, potentially leading to higher potency and selectivity; increase lipophilicity for optimal brain penetration; and block potential sites of oxidative metabolism .

- Examples of Active Compounds: Specific fluorinated compounds, such as (+)-21a and (+)-21b, have shown comparable or improved 5-HT2C activity and selectivity over other receptors like 5-HT2B and 5-HT2A .

Related Compounds and Uses

- (5-Fluoro-2-methoxyphenyl)methanol: This compound is synthesized from 2-bromo-4-fluoroanisole and is related to the target compound through a two-step synthesis .

- (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride: This compound can be used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₈H₁₁ClFNO

- Molecular Weight : 191.63 g/mol

- Storage : Typically stored under inert conditions to maintain stability .

Comparison with Structural Analogs

Structural Modifications and Substitutions

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic Differentiation :

- NMR Data: The target compound exhibits distinct ¹H NMR signals for the methoxy group (~δ 3.8 ppm) and fluorine-coupled aromatic protons (~δ 6.6–7.0 ppm) . Cyclopropyl analogs (e.g., Compound 39) show additional signals for the cyclopropane ring (δ 1.0–2.2 ppm) and substituents like quinoline (δ 7.6–8.9 ppm) .

- HRMS : All compounds show <5 ppm deviation between calculated and observed [M+H]⁺ values, confirming purity .

Physicochemical Properties

- Solubility: The target compound’s solubility in polar solvents (e.g., methanol, DMSO) is higher than cyclopropyl analogs due to its simpler structure .

- Melting Point : Cyclopropyl derivatives generally have higher melting points (>200°C) owing to crystalline stability from rigid structures .

Biological Activity

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride, also referred to as EVT-3067902, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as an aromatic amine, characterized by a fluorine atom and a methoxy group attached to the phenyl ring. These substituents influence both its chemical reactivity and biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions and reductive amination processes, often using solvents such as ethanol or methanol for effective dissolution of reactants.

Preliminary studies suggest that (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride may act primarily as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine levels in the central nervous system. Its structural similarity to other compounds known to interact with serotonin transporters indicates that it could modulate neurotransmitter activity through competitive inhibition.

Neuropharmacological Effects

Research indicates that compounds similar to (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride exhibit significant affinity for serotonin receptors, particularly the 5-HT2C receptor. This receptor's modulation is crucial for various neuropharmacological effects, including potential applications in treating mood disorders and anxiety .

Antimicrobial Activity

In vitro studies have demonstrated that (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride exhibits antimicrobial properties against several bacterial strains. The compound's efficacy was evaluated against Gram-positive bacteria, including Staphylococcus aureus, with findings suggesting it can inhibit biofilm formation and bacterial growth effectively .

Table 1: Antimicrobial Activity of (5-Fluoro-2-methoxyphenyl)methanamine Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Enterococcus faecalis | 12 µg/mL |

Anticancer Potential

The anticancer activity of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride has also been investigated. It has shown promising results in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicate effective cytotoxicity at low concentrations, suggesting potential as an anticancer agent .

Table 2: Anticancer Activity of (5-Fluoro-2-methoxyphenyl)methanamine Hydrochloride

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 8.49 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

Case Studies

- Case Study on Neuropharmacological Effects : A study investigating the effects of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride on serotonin levels revealed that the compound significantly increased serotonin availability in synaptic clefts by inhibiting its reuptake, leading to enhanced mood regulation in animal models.

- Case Study on Antimicrobial Properties : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a substantial reduction in biofilm formation at concentrations lower than those required for planktonic growth inhibition, highlighting its potential use in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.